8-Hydroxyquinoline-5-carboxylic acid hydrobromide
Description
8-Hydroxyquinoline-5-carboxylic acid hydrobromide (CAS: 5852-78-8) is a halogenated quinoline derivative characterized by a carboxylic acid group at position 5 and a hydroxyl group at position 8, with a hydrobromic acid counterion. It is synthesized via hydrolysis of ethyl 8-hydroxyquinoline-5-carboxylate derivatives under acidic conditions . The compound has a molecular weight of 225.04 g/mol (free acid form, C₁₀H₇NO₃) and is commercially available at 97% purity . Its derivatives, such as methyl ethers and acetylated forms, are noted for high thermal stability (decomposition >225°C) . This compound is widely used as a ligand in coordination chemistry and as an intermediate in synthesizing bioactive molecules, including antimicrobial and enzyme-targeting agents .
Properties
Molecular Formula |
C10H8BrNO3 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
8-hydroxyquinoline-5-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C10H7NO3.BrH/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8;/h1-5,12H,(H,13,14);1H |
InChI Key |
GNEPBTPUJZKYRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O.Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-hydroxyquinoline-5-carboxylic acid hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with 8-hydroxyquinoline.
Carboxylation: The 5th position of the quinoline ring is carboxylated using appropriate reagents and conditions.
Formation of Hydrobromide Salt: The carboxylated product is then reacted with hydrobromic acid to form the hydrobromide salt.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
8-Hydroxyquinoline-5-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Hydroxyquinoline-5-carboxylic acid hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities. .
Mechanism of Action
The mechanism of action of 8-hydroxyquinoline-5-carboxylic acid hydrobromide involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts the normal function of these enzymes, leading to various biological effects. The compound also interacts with specific molecular targets and pathways, contributing to its antimicrobial, anticancer, and antiviral activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analytical and Spectral Data
- 8-Hydroxyquinoline-5-carboxylic acid hydrobromide: NMR spectra (DMSO-d₆) show characteristic peaks at δ 12.99 (br. s., -OH) and δ 8.91 (dd, aromatic proton at C5) . MS (ES+) m/z: 280.0 [M+H]+ .
- 5-Bromoquinoline-8-carbaldehyde: IR spectra confirm the aldehyde stretch at ~1700 cm⁻¹, while XLogP3 = 2.1 indicates moderate lipophilicity .
- Ethyl 8-hydroxyquinoline-5-carboxylate: HPLC purity >95% (CH₂Cl₂/hexane eluent) .
Key Research Findings
- Esterified analogs like methyl 8-bromoquinoline-5-carboxylate are critical intermediates in synthesizing kinase inhibitors .
- Structural isomerism (e.g., 8-hydroxyquinoline-6-carboxylic acid, CAS 134-31-6) significantly alters bioactivity, with C5-carboxylic acid derivatives showing superior enzyme inhibition compared to C6 analogs .
Biological Activity
8-Hydroxyquinoline-5-carboxylic acid hydrobromide (8-HQ-5-COOH·HBr) is a derivative of 8-hydroxyquinoline that exhibits a diverse range of biological activities. This compound is characterized by the presence of both hydroxyl and carboxylic acid functional groups, which enhance its reactivity and potential applications in medicinal chemistry, agriculture, and environmental science.
Chemical Structure and Properties
The chemical structure of 8-HQ-5-COOH·HBr includes a quinoline ring substituted with a hydroxyl group at position 8 and a carboxylic acid at position 5. The hydrobromide form improves its solubility in aqueous environments, facilitating its use in biological assays and therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrN₁O₃ |
| Molecular Weight | 246.07 g/mol |
| IUPAC Name | 8-Hydroxyquinoline-5-carboxylic acid hydrobromide |
| Solubility | Soluble in water |
Biological Activities
Research indicates that 8-HQ-5-COOH·HBr possesses a broad spectrum of biological activities, including:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines, suggesting its role as an anticancer agent. Studies have shown that derivatives of 8-hydroxyquinoline can induce apoptosis in cancer cells.
- Antiviral Effects : Preliminary studies indicate potential antiviral properties, particularly against influenza viruses, highlighting the need for further investigation into its efficacy against viral pathogens.
The biological activity of 8-HQ-5-COOH·HBr can be attributed to several mechanisms:
- Metal Ion Chelation : The compound's ability to chelate metal ions enhances its effectiveness in various biochemical pathways. This property is particularly relevant in neuroprotection and treatment of metal overload conditions.
- Reactive Oxygen Species (ROS) Scavenging : It has been reported to neutralize ROS, which are implicated in various diseases, including cancer and neurodegenerative disorders.
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in disease progression, further supporting its therapeutic potential.
Case Studies
- Anticancer Activity : A study published in PubMed evaluated the cytotoxic effects of various 8-hydroxyquinoline derivatives on human cancer cell lines. The results indicated that 8-HQ-5-COOH·HBr exhibited significant growth inhibition against A549 lung cancer cells, with an IC50 value indicating potent activity .
- Antiviral Research : In a recent investigation into the antiviral properties of 8-hydroxyquinoline derivatives, researchers found that 8-HQ-5-COOH·HBr demonstrated moderate activity against H5N1 avian influenza virus. The study emphasized the importance of lipophilicity and electronic properties in enhancing antiviral efficacy .
Comparative Analysis with Related Compounds
The biological activity of 8-HQ-5-COOH·HBr can be compared with other hydroxyquinoline derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Strong metal ion chelator |
| 5-Amino-8-hydroxyquinoline | Amino group at position 5 | Enhanced anticancer activity |
| 8-Hydroxyquinoline-7-sulfonic acid | Sulfonic acid group at position 7 | Water-soluble; used in dyeing processes |
| 6-Hydroxyquinoline | Hydroxyl group at position 6 | Exhibits different antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
